molecular formula C16H22N2O4 B2677439 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1421532-31-1

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2677439
CAS RN: 1421532-31-1
M. Wt: 306.362
InChI Key: ULQCCUJGYOTIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the synthesis of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and protein synthesis. CX-5461 has been shown to be effective in inhibiting the growth of cancer cells that are dependent on RNA polymerase I transcription, making it a promising candidate for cancer therapy.

Mechanism of Action

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in rRNA synthesis, which in turn inhibits the production of ribosomes and protein synthesis. Cancer cells that are dependent on RNA polymerase I transcription are particularly sensitive to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, as they require high levels of rRNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several advantages as a research tool. It is highly selective for cancer cells that are dependent on RNA polymerase I transcription, making it a valuable tool for studying the role of this pathway in cancer. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is also effective at inhibiting the growth of cancer cells that are resistant to conventional chemotherapy, which may provide new treatment options for patients with drug-resistant cancers.
However, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide also has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, its mechanism of action is complex and not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide treatment. Finally, there is interest in exploring the potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes.

Synthesis Methods

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is synthesized through a multi-step process that involves the coupling of two key intermediates, 2-methoxybenzylamine and cyclopropylacetaldehyde, followed by oxalamide formation. The final product is obtained through purification and crystallization.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer therapy. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription, while sparing normal cells.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-14-5-3-2-4-12(14)10-18-16(21)15(20)17-9-8-13(19)11-6-7-11/h2-5,11,13,19H,6-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQCCUJGYOTIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

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